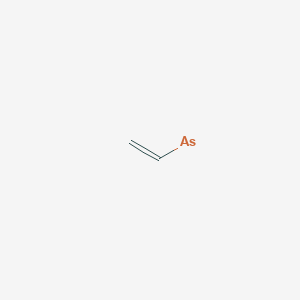

Vinylarsine

Description

Foundational Concepts of Organoarsenic Chemistry

Organoarsenic chemistry is the study of chemical compounds that feature at least one chemical bond between an arsenic and a carbon atom. wikipedia.orgwiley-vch.de These compounds, sometimes referred to as organoarsenicals, have a rich history and have been explored for various applications. wikipedia.orgusa-journals.com The discipline is built upon several core concepts:

The Carbon-Arsenic Bond: The bond between carbon and the metalloid arsenic is covalent in nature. wiley-vch.de In organometallic compounds, the carbon bonded to the more electropositive arsenic atom carries a negative charge, influencing the molecule's reactivity. wiley-vch.de

Oxidation States: Arsenic typically exists in two primary oxidation states in organoarsenic compounds: +III (arsenous) and +V (arsenic). wikipedia.orgrsc.org Vinylarsine is an example of an organoarsenic(III) compound. Compounds in the +V state commonly feature functional groups such as RAsO(OH)₂ or R₂AsO(OH), where R represents an alkyl or aryl group. wikipedia.orgusa-journals.com

Classification: Organoarsenic compounds can be categorized into aliphatic and aromatic types. usa-journals.com They are further classified based on the number of organic substituents on the arsenic atom, such as primary (RAsH₂), secondary (R₂AsH), and tertiary (R₃As) arsines. This compound is a primary arsine.

Synthesis: General synthetic routes to organoarsenic(III) compounds often involve the alkylation of arsenic halides like arsenic(III) chloride (AsCl₃) using organometallic reagents, such as those from organolithium and Grignard families. wikipedia.org Subsequent reduction of the resulting organoarsenic chloride compounds with hydride reagents can yield the corresponding hydrides. wikipedia.org For instance, primary unsaturated arsines like this compound are synthesized via a chemoselective reduction of the corresponding dichloroarsines. researchgate.net

While some complex organic arsenicals found in nature, such as arsenobetaine (B179536) in seafood, are relatively non-toxic because the arsenic is firmly bound, simpler organoarsenic compounds can be highly toxic. mcgill.ca

Historical Trajectories of this compound within Pnictogen Compound Research

The history of organoarsenic chemistry dates back to 1760 with the synthesis of the foul-smelling liquid cacodyl (B8556844) (tetramethyldiarsine), which is considered one of the first synthetic organometallic compounds. wikipedia.orgrsc.org This early work, notably advanced by Robert Bunsen, was pivotal and contributed to the development of the concept of valency. rsc.org

The specific exploration of vinyl-containing organoarsenicals gained prominence with the synthesis of lewisite ([(E)-2-Chloroethen-1-yl]arsonous dichloride) in 1904 by Julius Arthur Nieuwland. wikipedia.org Lewisite was prepared through the addition of arsenic trichloride (B1173362) to acetylene (B1199291) and was later developed as a chemical weapon. wikipedia.org

Research into the fundamental this compound molecule (CH₂=CHAsH₂) is more recent. A significant advancement came in 1994 when Jean-Claude Guillemin and Laurent Lassalle reported the synthesis, stability, and characterization of primary and secondary vinylarsines. acs.orgacs.org They demonstrated that these compounds could be synthesized by the reduction of corresponding vinyldichloroarsines but noted their low stability at room temperature, with a half-life of about 30 minutes in a solvent. researchgate.netacs.org

Subsequent research has focused on elucidating the precise structure and properties of this compound. Gas-phase electron diffraction studies provided the first complete gas-phase structure of a primary arsine, revealing key bond lengths and angles. researchgate.net These experimental findings have been supported and expanded upon by theoretical and computational studies, particularly through collaborations exploring the properties of pnictogen compounds like this compound and vinylstibine. acs.orgacs.org The rotational spectrum of this compound was studied in detail, allowing for the unambiguous assignment of its syn and gauche conformers. researchgate.netuva.es

In contemporary research, this compound and its derivatives are investigated for their potential applications as ligands in coordination chemistry and in materials science. For example, ruthenium(II) complexes containing this compound ligands have been synthesized and characterized, with studies exploring their electrochemical properties and reactivity. acs.orgresearchgate.net this compound has also been identified as a potentially useful metalorganic arsenic source for the growth of II-VI semiconductor materials on silicon substrates. google.com The study of this compound is also relevant in the context of pnictogen hydrides and their potential role in extraterrestrial environments. uni-muenchen.de

Research Data Tables

Table 1: Molecular Structure of this compound

This table presents the key structural parameters of this compound as determined by gas-phase electron diffraction data and ab initio calculations. researchgate.net

| Parameter | Value |

| As–H Bond Length (rAs–H) | 150.5 (4) pm |

| As–C Bond Length (rAs–C) | 195.1 (1) pm |

| C–C–As Angle (∠C–C–As) | 119.4 (2)° |

Table 2: Electrochemical Data for Ruthenium(II) this compound Complexes

This table shows the chemically reversible one-electron oxidation potentials for a series of [(η⁶-arene)RuCl₂(R₂AsCH=CH₂)] complexes, demonstrating the influence of the this compound ligand on the electronic properties of the metal center. The data was obtained using cyclic voltammetry. acs.org

| Complex (Arene, R in R₂AsCH=CH₂) | Ru(II/III) Potential (V) |

| Toluene, Phenyl (Ph) | 0.76 |

| Hexamethylbenzene, Phenyl (Ph) | 0.50 |

| Toluene, Cyclohexyl (Cy) | 0.67 |

| p-Cymene, Cyclohexyl (Cy) | 0.61 |

| Hexamethylbenzene, Cyclohexyl (Cy) | 0.50 |

Preparation of Primary and Secondary Vinylarsines

The synthesis of foundational vinylarsines, including the primary this compound (CH₂=CHAsH₂) and its secondary analogue, dithis compound, often employs a two-step approach involving organostannane intermediates and subsequent selective reduction.

Stannane-Mediated Synthesis Pathways

A common route to this compound precursors involves the reaction of arsenic(III) halides with organotin reagents. thieme-connect.de Specifically, vinyltributylstannane can serve as a vinyl group transfer agent to arsenic trichloride. This transmetalation reaction effectively replaces one or more chlorine atoms on the arsenic center with vinyl groups, leading to the formation of vinyl-substituted chloroarsines like vinyldichloroarsine (CH₂=CHAsCl₂) and divinylchloroarsine ((CH₂=CH)₂AsCl). researchgate.net This method is not limited to vinyl groups; a similar approach using 1-alkynyltributylstannanes has been employed to synthesize 1-alkynyldichloroarsines, highlighting the versatility of stannanes in forming arsenic-carbon bonds. researchgate.netpublish.csiro.au

Chemoselective Reduction in this compound Formation

The vinylhaloarsines produced via stannane (B1208499) pathways are intermediates that require reduction to yield the final primary and secondary vinylarsines. This step is critical and demands high chemoselectivity, as the reducing agent must react with the arsenic-halogen bond without affecting the carbon-carbon double bond of the vinyl group. datapdf.com The reduction of the As-Cl bond is often a challenging step. datapdf.com

Tributyltin hydride (Bu₃SnH) has been successfully used as a reducing agent for this purpose. datapdf.com The reaction of vinyldichloroarsine with Bu₃SnH yields this compound, while the reduction of divinylchloroarsine produces dithis compound. researchgate.net This chemoselective reduction is crucial for isolating these unstable primary and secondary arsines, which are prone to further reactions or decomposition. researchgate.net To prevent side reactions, which may proceed via radical pathways, the addition of a radical inhibitor such as duroquinone (B146903) can be necessary. datapdf.compublish.csiro.au

| Precursor | Reducing Agent | Product | Reference |

|---|---|---|---|

| Vinyldichloroarsine | Tributyltin Hydride | This compound | researchgate.net |

| Divinylchloroarsine | Tributyltin Hydride | Dithis compound | researchgate.net |

| 1-Alkynyldichloroarsine | Tributyltin Hydride | 1-Alkynylarsine | researchgate.netpublish.csiro.au |

Synthesis of Functionalized this compound Compounds

Beyond the parent structures, functionalized vinylarsines, such as those bearing halogen atoms or other organic substituents, are synthesized through distinct methodologies like redistribution reactions and olefination chemistry.

Redistribution Reactions for Halogenated Vinylarsines

Redistribution reactions provide a direct pathway to halogenated vinylarsines. This method involves heating a mixture of a triorganoarsenic compound, such as trithis compound, with an arsenic trihalide in a specific stoichiometric ratio. thieme-connect.de The substituents (vinyl and halide groups) redistribute between the arsenic centers to form a mixture of products from which the desired halogenated this compound can be isolated. researchgate.netresearchgate.net For example, heating trithis compound and arsenic(III) bromide in a 2:1 ratio produces bromodithis compound in a 34% yield. thieme-connect.de This approach has been successfully used to prepare a variety of vinyldihaloarsines and divinylhaloarsines. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Product(s) | Reference |

|---|---|---|---|

| Trithis compound | Arsenic(III) Bromide | Bromodithis compound | thieme-connect.de |

| Trithis compound | Arsenic(III) Chloride | Vinyldichloroarsine, Divinylchloroarsine | researchgate.netresearchgate.net |

| Trithis compound | Arsenic(III) Bromide | Vinyldibromoarsine, Bromodithis compound | researchgate.netresearchgate.net |

Horner-Type Approaches in this compound Derivative Synthesis

Horner-type chemistry, analogous to the well-known Wittig reaction, can be employed to synthesize this compound derivatives. thieme-connect.de This approach utilizes arsonium (B1239301) ylides, which are generally more nucleophilic than their phosphonium (B103445) counterparts, allowing for efficient olefination of carbonyl compounds. hku.hklookchem.com The reaction involves the deprotonation of an arsonium salt to form a highly reactive ylide. This ylide then attacks an aldehyde or ketone, ultimately leading to the formation of a carbon-carbon double bond and triphenylarsine (B46628) oxide. nih.gov

A key example involves the deprotonation of an appropriate arsonium salt with a base like potassium tert-butoxide, followed by trapping with an aldehyde to generate a diphenyl(vinyl)arsine derivative. thieme-connect.de The enhanced reactivity of arsonium ylides allows these reactions to proceed under mild conditions, often at low temperatures, with a wide range of aldehydes. lookchem.comnih.gov

| Arsonium Salt Precursor | Aldehyde | Olefin Product Type | Yield | Reference |

|---|---|---|---|---|

| (Methoxycarbonylmethyl)triphenylarsonium Bromide | Benzaldehyde | Methyl Cinnamate | 98% | nih.gov |

| (Methoxycarbonylmethyl)triphenylarsonium Bromide | 4-Chlorobenzaldehyde | Methyl 4-chlorocinnamate | 98% | nih.gov |

| (Methoxycarbonylmethyl)triphenylarsonium Bromide | Cyclohexanecarboxaldehyde | Methyl 3-cyclohexylacrylate | 85% | nih.gov |

| (Cyanomethyl)triphenylarsonium Bromide | Benzaldehyde | Cinnamonitrile | 98% | nih.gov |

Catalytic Routes to this compound Scaffolds

Modern synthetic chemistry increasingly relies on catalytic, atom-economical methods. In the context of vinylarsines, catalytic hydroarsination represents a promising strategy. researchgate.net This reaction involves the direct addition of an As-H bond from a primary or secondary arsine across a carbon-carbon multiple bond, such as that in an alkene or alkyne. Transition-metal catalysts are essential for facilitating this transformation. nih.gov

Zirconium-based catalysts have been shown to mediate the hydroarsination of alkenes with primary arsines. researchgate.net For instance, a specific zirconium complex catalyzes the addition of phenylarsine (B13959437) to styrene. researchgate.net Such catalytic approaches are highly desirable as they offer a more direct and efficient route to functionalized arsines compared to classical stoichiometric methods. The development of catalytic hydroarsination of alkynes would provide a particularly direct and atom-economical route to this compound scaffolds, a field that continues to be an area of synthetic exploration.

Structure

2D Structure

Properties

Molecular Formula |

C2H3As |

|---|---|

Molecular Weight |

101.97 g/mol |

InChI |

InChI=1S/C2H3As/c1-2-3/h2H,1H2 |

InChI Key |

SZRIDEXXOYUJIS-UHFFFAOYSA-N |

Canonical SMILES |

C=C[As] |

Origin of Product |

United States |

Synthetic Methodologies for Vinylarsine and Its Chemical Derivatives

Zirconium-Catalyzed Intermolecular Hydroarsination of Alkynes

The synthesis of vinylarsines through the zirconium-catalyzed intermolecular hydroarsination of alkynes represents a significant advancement in carbon-arsenic bond formation. This methodology leverages the catalytic activity of specific zirconium complexes to facilitate the addition of an As-H bond across the carbon-carbon triple bond of an alkyne, yielding the corresponding vinylarsine.

Research into this synthetic route has identified triamidoamine-supported zirconium complexes as effective catalysts. nih.govrsc.org A key catalyst in these reactions is a zirconium arsenido complex, specifically (N3N)ZrAsPh2 (where N3N = N(CH2CH2NSiMe3)33-). nih.govrsc.org This catalyst has been successfully employed in the hydroarsination of terminal alkynes. nih.govrsc.org

The reaction involves the direct addition of a primary or secondary arsine to an alkyne in the presence of the zirconium catalyst. For instance, the reaction between diphenylarsine (B13773895) (Ph2AsH) and terminal alkynes such as phenylacetylene (B144264) and 1-hexyne (B1330390) has been shown to yield the respective this compound products. nih.govrsc.org

Detailed studies have provided insights into the product distribution. In the case of the hydroarsination of phenylacetylene with diphenylarsine using a triamidoamine-supported zirconium catalyst, a mixture of cis- and trans-vinylarsine isomers is formed. acs.org Specifically, a 6.6:1 ratio of the cis to trans product has been reported. acs.org It has also been noted that this reaction can proceed in ambient light without the catalyst, but the presence of the zirconium catalyst is necessary for the reaction to occur in the dark. acs.org

The development of this catalytic method was spurred by observations of the stoichiometric insertion reactivity of the Zr-As bond with various polar substrates. nih.govrsc.org This led to the successful application of these zirconium complexes in the intermolecular hydroarsination catalysis of terminal alkynes. nih.govrsc.org

Research Findings on Zirconium-Catalyzed Hydroarsination of Alkynes

| Catalyst | Arsine Substrate | Alkyne Substrate | Product(s) | Selectivity (cis:trans) | Reference |

| (N3N)ZrAsPh2 | Diphenylarsine | Phenylacetylene | (Z)- and (E)-Diphenyl(2-phenylvinyl)arsane | 6.6:1 | acs.org |

| (N3N)ZrAsPh2 | Diphenylarsine | 1-Hexyne | Diphenyl(hex-1-en-1-yl)arsane | Not Specified | nih.govrsc.org |

Reactivity Patterns and Mechanistic Investigations of Vinylarsine

Intrinsic Chemical Reactivity and Stability Profiling

The inherent reactivity of vinylarsine (CH₂=CHAsH₂) is a subject of both theoretical and experimental interest. Its stability is a key factor governing its handling and synthetic utility.

Thermal Stability and Decomposition Kinetics

This compound has been noted for its surprising stability in the gas phase. rsc.org Its molecular structure has been determined from gas-phase electron diffraction data, providing a foundational understanding of its geometry. rsc.org However, when incorporated into organometallic complexes, its stability can be significantly altered. For instance, ruthenium(II) this compound complexes of the type [(η⁶-arene)RuCl₂(R₂AsCH=CH₂)] are stable as solids but are prone to decomposition in solution at ambient temperatures. libretexts.org

The study of thermal decomposition kinetics typically involves thermoanalytical methods like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). csic.eswhiterose.ac.uk These techniques measure the change in mass of a substance as a function of temperature or time, allowing for the determination of decomposition temperatures and the kinetics of the process. csic.eswhiterose.ac.uk Kinetic parameters such as activation energy (E) and the pre-exponential factor (A) can be calculated using various model-free (e.g., Kissinger-Akahira-Sunose, Flynn-Wall-Ozawa) or model-fitting (e.g., Coats-Redfern) methods. csic.esnih.gov While these methods are standard for characterizing thermal stability, specific decomposition kinetic data, such as activation energy values for this compound itself, are not extensively detailed in the surveyed literature.

Table 1: Observed Stability of this compound and its Derivatives This table is interactive. Click on headers to sort.

| Compound/Complex Type | Phase/Condition | Observed Stability | Source(s) |

|---|---|---|---|

| This compound (CH₂=CHAsH₂) | Gas Phase | Described as surprisingly stable. | rsc.org |

| [(η⁶-arene)RuCl₂(R₂AsCH=CH₂)] | Solid State | Air stable. | libretexts.org |

Activation as a Dienophile via Metal Coordination

In a typical Diels-Alder reaction, the dienophile's reactivity is enhanced by the presence of electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). youtube.comchemistrysteps.com this compound, akin to vinyl alcohol, is not considered an activated dienophile on its own. stackexchange.com

A common strategy to enhance the reactivity of a reluctant dienophile is through coordination to a Lewis acid. rsc.org Metal coordination can render the double bond more electrophilic (electron-poor), thereby activating it for cycloaddition with a diene. whiterose.ac.uk While this principle is well-established for other unsaturated compounds, such as the Lewis acid-promoted Diels-Alder reactions of vinylpyridines, specific examples demonstrating the activation of this compound as a dienophile through metal coordination are not prominently featured in the examined chemical literature. rsc.org The potential for such reactivity remains a subject for further investigation.

Reactivity of this compound within Organometallic Complexes

When coordinated to a metal center, the vinyl group of this compound can exhibit unique reactivity patterns, distinct from the uncoordinated molecule.

Base-Promoted Intramolecular Hydroalkylation in Ruthenium Systems

A notable reaction of coordinated this compound is the base-promoted intramolecular hydroalkylation observed in certain ruthenium(II) systems. libretexts.orgwilliams.edu Specifically, complexes such as [(η⁶-MeC₆H₅)RuCl₂(Ph₂AsCH=CH₂)] (1a) and [(η⁶-1,3,5-Me₃C₆H₃)RuCl₂(Ph₂AsCH=CH₂)] (4a) undergo this transformation. libretexts.org

The reaction is promoted by the addition of one equivalent of a strong base, potassium tert-butoxide (KOBuᵗ), in boiling acetonitrile. libretexts.org This process results in an intramolecular C-C bond formation, yielding novel tethered arsinopropylarene–ruthenium(II) complexes. libretexts.orgwilliams.edu The conversion is marked by a color change from clear red to dark red. libretexts.org However, the reaction is sensitive to conditions, as the use of excess base leads to significant decomposition. libretexts.org This reactivity is also highly dependent on the specific arene and arsine substituents of the parent complex; many analogous complexes undergo extensive decomposition under the same conditions without yielding the desired hydroalkylation product. libretexts.org

Table 2: Intramolecular Hydroalkylation of Ruthenium-Vinylarsine Complexes This table is interactive. Click on headers to sort.

| Starting Complex | Base | Solvent | Product Type | Yield | Source(s) |

|---|---|---|---|---|---|

| [(η⁶-MeC₆H₅)RuCl₂(Ph₂AsCH=CH₂)] | KOBuᵗ | Acetonitrile | Tethered arsinopropylarene-Ru(II) | 20-25% | libretexts.org |

Participation in Polymerization Systems

Beyond organometallic reactions, this compound has been considered for applications in polymer chemistry, particularly in controlling polymerization reactions.

Role as Free Radical Scavengers in Photopolymerization Processes

In the field of photopolymerization, particularly for thiol-ene based resins, preventing premature or "dark" polymerization is crucial for ensuring the shelf life of the curable mixture. uh.edu This unwanted polymerization is often initiated by stray free radicals generated from contaminants or ambient conditions. uh.edu To counteract this, radical scavengers are added to the formulation.

This compound has been specifically proposed as a free radical scavenger to act as a vinyl stabilizer for photo-curable polythiol resins. uh.edu The addition of such scavengers is intended to intercept and quench free radicals present in the resin, thus inhibiting polymerization until it is intentionally initiated by UV light. uh.edu this compound was cited among a variety of other vinyl-containing compounds suggested for this purpose, highlighting a potential application in materials science. uh.edu

Theoretical and Computational Chemistry Studies of Vinylarsine

Quantum Chemical Characterization of Molecular Structure and Conformation

The vibrational spectra of vinylarsine have been investigated through both experimental infrared spectroscopy and theoretical quantum chemical calculations. researchgate.netacs.org The infrared spectra of gaseous this compound and its As-dideuterated derivative have been recorded, revealing the presence of both syn and gauche conformers. researchgate.net The experimental data is supported by theoretical calculations, which have been crucial in assigning the complex vibrational bands, particularly in the 1100 to 600 cm⁻¹ region. researchgate.netacs.org

A joint experimental and theoretical analysis, employing Density Functional Theory (DFT) with an anharmonic potential and a variational method, has enabled a comprehensive assignment of the gas-phase mid-infrared spectrum of this compound up to 6300 cm⁻¹. researchgate.net This approach has led to the identification and assignment of not only the fundamental vibrational bands but also several weak overtone and combination bands. researchgate.net

The following table presents a selection of experimentally observed and theoretically calculated vibrational frequencies for the syn and gauche conformers of this compound. The theoretical values were obtained using DFT calculations at the B3LYP/6-311G(d) level. researchgate.net

| Vibrational Mode | Syn Conformer (Experimental, cm⁻¹) | Syn Conformer (Theoretical, cm⁻¹) | Gauche Conformer (Experimental, cm⁻¹) | Gauche Conformer (Theoretical, cm⁻¹) |

| AsH₂ stretch (sym) | 2085 | 2102 | 2085 | 2100 |

| AsH₂ stretch (asym) | 2095 | 2112 | 2095 | 2110 |

| CH₂ stretch (sym) | 3010 | 3030 | 3010 | 3030 |

| CH₂ stretch (asym) | 3080 | 3105 | 3080 | 3105 |

| C=C stretch | 1595 | 1605 | 1590 | 1600 |

| AsH₂ scissors | 908 | 915 | 912 | 920 |

| CH₂ wag | 980 | 985 | 975 | 980 |

| C-As stretch | 570 | 575 | 580 | 585 |

Data compiled from experimental and theoretical studies. researchgate.net

This compound exists as a mixture of conformational isomers, primarily the syn and gauche forms. researchgate.netresearchgate.net In the syn conformation, the AsH₂ group is eclipsed with the vinyl group, resulting in a planar structure. In the gauche conformation, the AsH₂ group is rotated out of the plane of the vinyl group. srmist.edu.inbyjus.combkcc.ac.inucalgary.ca

Theoretical calculations, including ab initio and DFT methods, consistently predict that the syn conformer is the more stable form, with the gauche form being slightly higher in energy. acs.org The anti form, another possible conformer, is considered the least stable. acs.org Infrared spectroscopy has confirmed the presence of both syn and gauche conformers in the gas phase, with distinct absorption bands observed for each. researchgate.netresearchgate.net The energy difference between the two conformers is small, leading to a detectable population of both at room temperature.

The geometric parameters of the syn and gauche conformers have been determined through a combination of gas-phase electron diffraction and quantum chemical calculations. acs.org These studies provide detailed information on bond lengths and angles for each conformer.

| Parameter | Syn Conformer | Gauche Conformer |

| r(As-C) | 1.951 Å | 1.953 Å |

| r(C=C) | 1.345 Å | 1.345 Å |

| r(As-H) | 1.505 Å | 1.506 Å |

| ∠C-C-As | 119.4° | 119.2° |

| Dihedral ∠H-C-C-As | 0° | ~120° |

Structural parameters obtained from theoretical calculations. acs.org

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) has proven to be a powerful tool for predicting the vibrational frequencies of this compound. researchgate.netresearchgate.net The B3LYP hybrid functional, in particular, when combined with basis sets such as 6-311G(d), has shown excellent agreement with experimental infrared spectra. researchgate.netacs.orgacs.org These calculations have been instrumental in the assignment of complex spectral regions where experimental resolution alone is insufficient. researchgate.net

The success of DFT in this area stems from its ability to provide a good balance between computational cost and accuracy for vibrational analysis. numberanalytics.comnih.gov The calculated harmonic vibrational frequencies from DFT methods are generally closer to experimental values than those obtained from other correlated methods like Møller-Plesset perturbation theory (MP2). acs.org The application of scaling factors can further improve the agreement between theoretical and experimental frequencies. arxiv.org

High-level ab initio and correlated methods have been employed to determine the rotational and spectroscopic constants of this compound with high accuracy. researchgate.netnih.gov Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory provide reliable molecular geometries and rotational constants that compare favorably with experimental data from microwave Fourier transform spectroscopy. researchgate.netacs.org

The agreement between the calculated and experimental rotational constants for both the syn and gauche conformers serves as a stringent test for the quality of the computed molecular geometries. researchgate.net Deviations between theoretical and experimental values are typically small, often within 1-2%. acs.org These theoretical approaches are essential for a detailed understanding of the molecule's rotational dynamics and for complementing experimental spectroscopic studies. arxiv.orgulb.ac.bestanford.edu

| Rotational Constant | Syn Conformer (Experimental) | Syn Conformer (B3LYP/6-311G(d,p)) | Gauche Conformer (Experimental) | Gauche Conformer (B3LYP/6-311G(d,p)) |

| A (MHz) | 19530.4 | 19375.1 | 20110.2 | 19950.8 |

| B (MHz) | 5430.8 | 5328.6 | 5380.5 | 5295.3 |

| C (MHz) | 4250.2 | 4175.9 | 4200.7 | 4125.4 |

Comparison of experimental and calculated rotational constants. acs.org

Gas-Phase Acidity Determinations via Theoretical Calculations

The gas-phase acidity of this compound has been investigated using theoretical calculations, often in conjunction with experimental techniques like Fourier-transform ion cyclotron resonance (FT-ICR) spectrometry. researchgate.netresearchgate.net Ab initio molecular orbital calculations at the MP2 level and higher-level G2 theory have been used to elucidate the structures of the neutral molecule and its deprotonated form (anion). researchgate.netacs.org

These calculations provide insights into the intrinsic acidity of the molecule, free from solvent effects. The theoretical results for gas-phase acidity generally show good agreement with experimental values. researchgate.net The calculations indicate that the acidity of this compound is influenced by the stabilization of the resulting anion through interactions with the carbon-carbon double bond. acs.org Compared to its saturated analog, ethylarsine, this compound is significantly more acidic. acs.org This enhanced acidity is attributed to the stabilization of the arsenide anion by the adjacent vinyl group. researchgate.netacs.org

Theoretical studies have also explored the site of deprotonation, confirming that the acidic proton is one of the hydrogens attached to the arsenic atom. researchgate.netacs.org

| Compound | Theoretical Gas-Phase Acidity (kJ/mol) | Experimental Gas-Phase Acidity (kJ/mol) |

| This compound | ~1550 | 1554 ± 8 |

| Ethylarsine | ~1590 | 1592 ± 8 |

Theoretical values are typically calculated using high-level ab initio methods like G2 theory. researchgate.netacs.org

Mechanistic Insights through Computational Modeling (e.g., Hydroarsination Analogs)ru.nl

Theoretical and computational chemistry provides powerful tools for understanding the intricate details of chemical reactions at a molecular level. cardiff.ac.uknumberanalytics.com Methods such as Density Functional Theory (DFT) allow researchers to map out potential energy surfaces, identify transition states, and calculate the energetics of reaction pathways, offering insights that are often difficult to obtain through experimental means alone. nih.govrsc.org In the context of this compound and its derivatives, computational modeling has been instrumental in elucidating the mechanisms of their formation and reactivity, particularly in reactions analogous to hydroarsination.

Computational studies are central to understanding catalytic processes involving organoarsenic compounds. researchgate.net For instance, the zirconium-catalyzed hydroarsination of alkynes is a key reaction for synthesizing vinylarsines. nih.gov Mechanistic investigations, often supported by DFT calculations, draw parallels to the more extensively studied hydrophosphination reactions. The proposed mechanism for these transformations typically involves the insertion of the alkyne substrate into the zirconium-arsenic (Zr-As) bond of a catalyst complex. nih.gov This step is followed by protonolysis to release the this compound product and regenerate the catalyst.

One study investigated the zirconium-catalyzed addition of diphenylarsine (B13773895) to phenylacetylene (B144264), which yields the corresponding this compound products. nih.gov Complementary research noted that while this reaction requires the zirconium catalyst to proceed in the dark, it can also occur without the catalyst in the presence of ambient light, suggesting the possibility of a competing radical-based mechanism alongside the metal-mediated pathway. researchgate.net

While direct computational data on the hydroarsination of this compound itself is limited in publicly available literature, mechanistic studies on analogous reactions provide significant insight. For example, in a related hydrobismuthation reaction, computational modeling was used to determine the reaction pathway. nih.gov The calculations indicated that the reaction proceeds via a radical mechanism. nih.gov The key energetic parameters for this analogous transformation were calculated and are detailed in the table below.

| Parameter | Value (kJ mol⁻¹) | Mechanism Type |

|---|---|---|

| Gibbs Energy of Activation (ΔG‡) | 91 | Radical |

| Reaction Energy (ΔEr) | -90 | Radical |

Data derived from a computational study on a radical-mediated hydrobismuthation addition reaction, serving as an analog for hydroarsination. nih.gov

Furthermore, theoretical studies have explored the fundamental reactivity of the this compound molecule itself. DFT and G2 theory calculations have been used to investigate its protonation. researchgate.net These studies predict that protonation at the Cα carbon (the carbon atom bonded to arsenic) can cause the C-As bond to break. researchgate.net This process results in a species that can be described as a complex formed between an ethylene (B1197577) molecule and an AsH₂⁺ cation. researchgate.net Significantly, the calculations suggest that this protonation pathway is energetically as stable as the alternative pathway involving direct protonation at the arsenic atom. researchgate.net This finding highlights the complex electronic nature of the this compound molecule and provides crucial mechanistic information about its potential behavior in acidic environments.

Computational analysis is not limited to metal-catalyzed reactions. The mechanism for phosphine-organocatalyzed hydroarsination of activated alkenes, such as nitrostyrenes, has also been proposed, showcasing the broad applicability of these theoretical approaches in understanding C-As bond formation.

Coordination Chemistry and Ligand Applications of Vinylarsine

Vinylarsine as a Ligand in Transition Metal Complexation

The way this compound binds to transition metals is a key part of its chemistry, leading to a wide variety of complexes with interesting structures and reactivity. wiley.com This binding can range from a single point of attachment to more intricate arrangements involving multiple binding sites.

While simple this compound acts as a monodentate ligand, its versatility is truly showcased in the design of polydentate arsine ligands. libretexts.orgunacademy.com These ligands contain multiple arsine groups within a single molecule, allowing them to bind to a metal center at multiple points, much like a crab's claw. libretexts.org This "chelate effect" results in significantly more stable complexes.

The design of these polydentate ligands often involves linking two or more this compound units with an organic spacer. The nature of this spacer is critical in determining the geometric properties of the resulting metal complex. These specialized ligands are valuable in stabilizing metals in uncommon oxidation states and in developing catalysts for organic reactions. By modifying the substituents on the arsenic atoms and the linker, the electronic and steric properties of the metal complexes can be fine-tuned for specific applications.

Synthesis and Structural Elucidation of Metal-Vinylarsine Complexes

The creation of metal-vinylarsine complexes typically involves reacting a metal precursor with the this compound ligand. The resulting compounds are then analyzed using various spectroscopic and crystallographic methods to determine their structure and bonding.

A significant class of this compound complexes are those containing ruthenium(II) and an arene ligand (a flat, aromatic ring). acs.orgacs.org These are typically synthesized by reacting a dimeric ruthenium(II) arene precursor, such as [(η⁶-arene)RuCl₂]₂, with the this compound ligand. acs.org This reaction breaks the chloride bridges in the dimer and allows the arsine ligand to coordinate to the ruthenium atom. acs.org

For instance, complexes of the type [(η⁶-arene)RuCl₂(R₂AsCH=CH₂)] have been prepared and characterized. acs.org These compounds are generally stable in the solid state when exposed to air. acs.org Their structures have been confirmed by techniques such as NMR spectroscopy and single-crystal X-ray diffraction, which show a "piano-stool" geometry around the ruthenium atom. acs.org In this arrangement, the arene ligand sits (B43327) like the seat of the stool, while the arsine and two chloride ligands form the legs. acs.orgrsc.org

The nature of the substituent groups attached to the arsenic atom in a this compound ligand can significantly affect the properties of the metal complex, including the length of the metal-arsenic (M-As) bond. beloit.edunih.gov In ruthenium(II) arene-vinylarsine complexes, the Ru-As bond distance is sensitive to the substituents on the this compound. acs.org

The electronic properties of the substituents are a key factor. rsc.org Electron-donating groups can increase the electron density on the arsenic atom, leading to stronger donation to the metal and potentially a shorter M-As bond. Conversely, electron-withdrawing groups can weaken this donation and result in a longer bond. The physical size, or steric bulk, of the substituents also plays a role, with larger groups leading to longer M-As bonds due to increased repulsion between ligands. beloit.edu

Table 1: Selected Ruthenium-Arsenic Bond Distances in Ruthenium(II) Arene-Vinylarsine Complexes

| Complex | Ru-As Bond Distance (Å) |

| [(η⁶-MeC₆H₅)RuCl₂(Ph₂AsCH=CH₂)] | 2.4485(2) |

| [(η⁶-p-MeC₆H₄Me)RuCl₂(Ph₂AsCH=CH₂)] | 2.4485(2) |

| [(η⁶-1,3,5-Me₃C₆H₃)RuCl₂(Ph₂AsCH=CH₂)] | 2.4485(2) |

Source: Organometallics acs.org

Asymmetric Synthesis Utilizing Chiral Arsine Ligands Derived from this compound

Chiral ligands are crucial in asymmetric synthesis, a field focused on creating specific stereoisomers of molecules, which is particularly important in pharmaceuticals. numberanalytics.comtcichemicals.com Vinylarsines are useful starting materials for creating such chiral arsine ligands. ntu.edu.sg

One approach to creating chiral arsine ligands from this compound is through reactions that add a chiral group across the vinyl double bond. Another strategy is to have the arsenic atom itself be the chiral center by attaching three different substituents to it. Once synthesized, these chiral this compound ligands can be attached to a transition metal to form a catalyst for asymmetric reactions like hydrogenations and carbon-carbon bond formations. conicet.gov.ar The effectiveness of these catalysts in producing the desired enantiomer depends heavily on the specific structure of the chiral ligand. nih.gov While research in this area is not as extensive as for similar phosphine (B1218219) ligands, the unique characteristics of arsine ligands continue to fuel interest in their potential for asymmetric synthesis. conicet.gov.ar

Organopalladium-Promoted Chiral Ligand Synthesis

The synthesis of enantiomerically pure chiral ligands is a cornerstone of asymmetric catalysis. Organopalladium complexes have emerged as powerful tools for promoting the asymmetric synthesis of chiral arsines, including those derived from this compound. A notable strategy involves the use of chiral palladium(II) complexes as templates to control the stereochemistry of cycloaddition reactions.

A key example is the intramolecular [4+2] Diels-Alder cycloaddition between a this compound derivative, such as dicyclohexylthis compound or diphenylthis compound, and a coordinated phosphole or arsole (B1233406). rsc.orgd-nb.infonih.gov This reaction is facilitated by a chiral organopalladium(II) complex which acts as a recyclable chiral auxiliary. These complexes typically feature an orthometalated chiral amine, such as (S)-1-α-(dimethylamino)ethylnaphthalene or (R)-2-α-(dimethylamino)ethylnaphthalene. rsc.orgd-nb.info

The general process involves the coordination of the phosphole or arsole to the chiral palladium template. The subsequent intramolecular cycloaddition with the tethered this compound moiety proceeds with high stereoselectivity, leading to the formation of diastereomeric palladium complexes containing the newly formed chiral ligand. rsc.orgd-nb.info For instance, the reaction between 3,4-dimethyl-1-phenylarsole and diphenylthis compound, promoted by an organopalladium complex with ortho-metallated (S)-[1-(dimethylamino)ethyl]naphthalene, yielded a pair of separable diastereomeric palladium complexes in a 6:1 ratio. d-nb.info Similarly, the cycloaddition between diphenylthis compound and 3,4-dimethyl-1-phenylphosphole (DMPP) using a bis(acetonitrile)(S)-phenanthrylamine palladium(II) complex produced two isomeric products in a 5:1 ratio. nih.gov

The newly synthesized chiral bidentate ligand can then be liberated from the palladium template. Treatment of the complex with a reagent like aqueous potassium cyanide (KCN) displaces the chiral arsine ligand quantitatively, allowing the recovery of the enantiomerically pure ligand and the recycling of the palladium auxiliary. d-nb.infonih.gov This method provides an effective route to conformationally rigid and sterically defined chiral P-As or As-As ligands. rsc.orgd-nb.info

Table 1: Examples of Organopalladium-Promoted Chiral Ligand Synthesis Involving this compound Derivatives

| Dienophile | Diene | Chiral Palladium Promoter | Diastereomeric Ratio | Resulting Chiral Ligand Type | Reference |

| Dicyclohexylthis compound | 3,4-Dimethyl-1-phenylphosphole | (S)-1-α-(dimethylamino)ethylnaphthalene-Pd(II) complex | Not specified | Chiral Arsino-Phosphanorbornene | rsc.org |

| Diphenylthis compound | 3,4-Dimethyl-1-phenylarsole | (S)-[1-(dimethylamino)ethyl]naphthalene-Pd(II) complex | 6:1 | Chiral Bidentate As-As Ligand | d-nb.info |

| Diphenylthis compound | 3,4-Dimethyl-1-phenylphosphole (DMPP) | (S)-phenanthrylamine-Pd(II) complex | 5:1 | Chiral Bidentate As-P Ligand | nih.gov |

Catalytic Applications in Cycloisomerization Reactions

While the direct application of this compound itself in catalytic cycloisomerization is not extensively documented, the broader class of arsine ligands has demonstrated utility in such transformations. The electronic properties of arsine ligands, which differ from their more common phosphine counterparts, can lead to unique reactivity and catalytic activity. organic-chemistry.org

A significant development in this area is the use of α-cationic arsine ligands in platinum(II)-catalyzed cycloisomerization of enynes. nih.govresearchgate.net These specialized arsines, which feature a positively charged group such as an imidazolium (B1220033) or cyclopropenium substituent, possess unique electronic properties. nih.gov While their σ-electron-releasing abilities are similar, their π-acceptor properties are significantly influenced by the nature of the cationic substituent. nih.gov

These unique electronic features have been successfully exploited in catalysis. Specifically, a platinum(II) catalyst bearing an α-cationic arsine ligand has shown remarkable activity in the cycloisomerization of enynes. nih.govresearchgate.net This catalytic system effectively promotes the transformation of enynes into trisubstituted cyclopropanes. nih.gov This represents the first reported use of α-cationic arsine ligands in catalysis and highlights the potential of synthetically modified arsines to drive challenging chemical transformations. nih.govresearchgate.net The development of such novel arsine ligands opens new avenues for catalyst design in cycloisomerization and other organic reactions.

Table 2: Application of an α-Cationic Arsine Ligand in Catalysis

| Reaction Type | Metal Catalyst | Ligand Type | Substrate | Product | Key Finding | Reference |

| Cycloisomerization | Platinum(II) | α-Cationic Arsine | Enyne | Trisubstituted Cyclopropane | High catalytic activity due to the unique electronic properties of the ligand. | nih.govresearchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies for Vinylarsine Research

High-Resolution Infrared and Raman Spectroscopy

Vibrational spectroscopy is a fundamental tool for identifying molecular functional groups and studying conformational isomerism in vinylarsine. High-resolution infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of the molecule.

Infrared spectra of gaseous this compound have been recorded at high resolution, revealing the presence of two distinct conformers: syn and gauche. acs.org In the syn conformer, the AsH₂ group is eclipsed by the vinyl group, while in the gauche conformer, it is staggered. The absorption bands for both conformers have been observed and assigned, with theoretical calculations, such as Density Functional Theory (DFT), aiding in the assignment of complex vibrational bands. acs.org Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is particularly useful for identifying molecular structural fingerprints and can be used to study chemical bonding. wikipedia.org The technique provides information on vibrational modes that are often weak or absent in IR spectra, such as certain skeletal vibrations. wikipedia.org

Below is a table of selected experimental infrared absorption band assignments for the syn and gauche conformers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for providing detailed information about the carbon-hydrogen framework of a molecule.

In ¹H NMR spectroscopy of this compound, the vinyl protons would exhibit complex splitting patterns due to spin-spin coupling between them (geminal, cis, and trans couplings) and potentially with the arsenic nucleus. The chemical shifts are indicative of the electronic environment of each proton. The protons of the vinyl group (=CH₂) are expected to appear in the 5-7 ppm range, while the single vinyl proton (=CH-) would be slightly downfield. The AsH₂ protons would likely appear further upfield.

¹³C NMR spectroscopy provides direct information about the carbon skeleton. bhu.ac.in For this compound, two distinct signals are expected for the sp² hybridized carbons of the vinyl group, typically in the range of 110-150 ppm. bhu.ac.in Proton-decoupled ¹³C NMR spectra show a single peak for each chemically non-equivalent carbon atom, simplifying the spectrum significantly. wikipedia.org

The following table presents predicted chemical shift ranges for this compound based on typical values for vinyl compounds.

Two-dimensional (2D) NMR experiments provide more comprehensive structural information by spreading signals across two frequency axes, which helps in resolving overlapping peaks. wikipedia.orgiajps.com

Attached Proton Test (APT): This technique is used to differentiate between carbon atoms based on the number of attached protons. In an APT spectrum of this compound, CH and CH₃ signals would appear with opposite phase to CH₂ and quaternary carbon signals, allowing for unambiguous assignment of the two vinyl carbons.

Heteronuclear Correlation Spectroscopy (HETCOR): This experiment, also known as HSQC (Heteronuclear Single Quantum Coherence), establishes correlations between directly bonded carbon and hydrogen atoms. researchgate.net For this compound, a HETCOR spectrum would show cross-peaks connecting the ¹H signal of each vinyl proton to the ¹³C signal of the carbon it is attached to, confirming the assignments made from 1D spectra.

Mass Spectrometry Techniques in Structural Characterization

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule and for deducing its structure by analyzing fragmentation patterns. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺), whose mass would confirm the molecular formula. Subsequent fragmentation could involve characteristic losses, providing structural clues.

Plausible fragmentation pathways for this compound would include:

Loss of a hydrogen atom to form [M-H]⁺.

Cleavage of the C-As bond to form the vinyl cation [C₂H₃]⁺ and an AsH₂ radical, or an arsine cation [AsH₂]⁺ and a vinyl radical.

Loss of ethylene (B1197577) (C₂H₄) following rearrangement.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides information about the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. libretexts.org Ultraviolet Photoelectron Spectroscopy (UPS), which uses UV photons, is particularly suited for examining valence-level electrons. yale.edu A UPS spectrum of this compound would reveal the ionization energies corresponding to the removal of electrons from its highest occupied molecular orbitals (HOMOs). This would include the π-orbital of the C=C double bond and the lone pair electrons on the arsenic atom, providing direct insight into their relative energy levels and bonding character.

Microwave Spectroscopy for Molecular Geometry and Hyperfine Interactions

Microwave spectroscopy measures the transitions between rotational energy levels of molecules in the gas phase and is a highly precise method for determining molecular geometry. libretexts.orgtanta.edu.eg This technique would be ideal for obtaining accurate bond lengths and bond angles for both the syn and gauche conformers of this compound, confirming and refining the structures suggested by IR spectroscopy. acs.org

Furthermore, for nuclei with a nuclear spin greater than 1/2, such as arsenic-75 (I = 3/2), microwave spectra can exhibit hyperfine structure. This splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, as well as the interaction between the nuclear magnetic moment and the magnetic field generated by molecular rotation. youtube.com Analysis of these hyperfine interactions provides detailed information about the electronic environment around the arsenic nucleus. aps.orgethz.ch

Electrochemical Characterization (e.g., Cyclic Voltammetry) of this compound Complexes

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of metal complexes, including those containing this compound ligands. cmu.ac.thossila.com CV allows for the study of the thermodynamics and kinetics of electron transfer processes, providing valuable information about the electronic structure of the complex and the stability of different oxidation states. cmu.ac.thossila.com

While specific cyclic voltammetry data for this compound complexes are not extensively documented in publicly available literature, the principles of the technique and the known behavior of other organoarsenic compounds allow for a projection of their likely electrochemical characteristics. In a typical CV experiment, a potential is linearly swept between two limits, and the resulting current is measured. ossila.com The voltammogram, a plot of current versus applied potential, reveals information about the redox events occurring at the electrode surface. cmu.ac.thossila.com

For a hypothetical this compound complex, such as one with a transition metal, one would expect to observe redox processes centered at the metal and potentially involving the arsenic atom. The vinyl group, being an unsaturated organic moiety, could also influence the electronic properties of the complex. The redox reactions of arsenic species in acidic solutions have been studied using cyclic voltammetry at a platinum rotating disk electrode, revealing that the processes are often irreversible and involve complex reaction mechanisms. researchgate.net

The electrochemical behavior of nickel(II) complexes with tridentate and bidentate arsine ligands has been investigated, demonstrating the utility of CV in understanding the electronic properties of such systems. acs.org Similarly, studies on the electrochemical reduction of inorganic arsenic have shown that the process is dependent on factors like current density. nih.gov Fast-scan cyclic voltammetry (FSCV) has also been employed for the detection of trivalent arsenic (As³⁺), showcasing the sensitivity of modern electrochemical techniques. mdpi.com These studies on related arsenic compounds suggest that the cyclic voltammetry of this compound complexes would provide crucial data on their oxidation and reduction potentials, the stability of the resulting species, and the electronic influence of the this compound ligand.

Interactive Data Table: Expected Parameters from Cyclic Voltammetry of a Hypothetical this compound Metal Complex

| Parameter | Description | Potential Information Gained |

| Anodic Peak Potential (Epa) | The potential at which the peak oxidation current occurs. | Information about the energy required to remove an electron from the complex. |

| Cathodic Peak Potential (Epc) | The potential at which the peak reduction current occurs. | Information about the energy released when an electron is added to the complex. |

| Half-wave Potential (E½) | The average of the anodic and cathodic peak potentials for a reversible process. | A thermodynamic parameter related to the standard reduction potential of the redox couple. |

| Peak Current (ip) | The magnitude of the current at the peak potential. | Related to the concentration of the analyte and the kinetics of the electron transfer. |

| Peak Separation (ΔEp) | The difference between the anodic and cathodic peak potentials (Epa - Epc). | For a reversible one-electron process, ΔEp is theoretically 59 mV. Larger values indicate quasi-reversible or irreversible kinetics. |

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for this compound itself has not been reported, the structure of a closely related compound, divinylarsinic acid, has been determined by X-ray crystallography. dtic.mil This analysis revealed that the molecules are linked by hydrogen bonds to form an extended, linear, helical chain. dtic.mil The dihedral angles between the planes containing the vinyl carbons and the As=O bond were found to be -5.2° and 12.2°, suggesting the presence of conjugative interaction. dtic.mil

The process of X-ray crystallography involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to generate an electron density map of the molecule, from which the atomic positions can be determined.

The study of various organoarsenic compounds has provided a wealth of structural data. For instance, the crystal structures of phosphorus-arsenic peri-substituted acenaphthene species have been fully characterized, revealing details about the bonding and steric interactions within these molecules. mdpi.com Similarly, the crystal structures of hypervalent arsenic compounds bearing arsenic-iron bonds have been synthesized and elucidated. researchgate.net The investigation of natural arsenic polymorphs by single-crystal X-ray diffraction has also provided fundamental insights into the element's solid-state chemistry. nih.gov

Interactive Data Table: Crystallographic Data for Divinylarsinic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.123(2) |

| b (Å) | 9.876(3) |

| c (Å) | 7.891(2) |

| β (°) | 101.23(2) |

| Volume (ų) | 621.1(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.81 |

Note: The data presented here is based on the reported structure of divinylarsinic acid and serves as a representative example of the type of information obtained from X-ray crystallography of a related vinylarsenic compound.

Gas-Phase Electron Diffraction for Molecular Structure Investigations

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the absence of intermolecular interactions that are present in the solid state. wikipedia.orgosti.gov This method provides accurate measurements of bond lengths, bond angles, and torsional angles for molecules in the gaseous phase.

The molecular structure of this compound (CH₂=CHAsH₂) has been determined using gas-phase electron diffraction. researchgate.netresearchgate.net This study represents the first complete gas-phase structure of a primary arsine. researchgate.netresearchgate.net The experimental geometric parameters obtained from GED show good agreement with those derived from ab initio calculations. researchgate.netresearchgate.net

In a GED experiment, a beam of high-energy electrons is directed through a gaseous sample. The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded. The analysis of this pattern allows for the determination of the internuclear distances within the molecule.

The key structural parameters for this compound determined by gas-phase electron diffraction provide a detailed picture of its molecular geometry. These experimental findings are crucial for understanding the fundamental properties of the this compound molecule, such as the nature of the carbon-arsenic bond and the conformation of the vinyl group relative to the arsine moiety.

Interactive Data Table: Selected Structural Parameters of this compound from Gas-Phase Electron Diffraction

| Parameter | Bond/Angle | Value (rh1) |

| Bond Length | As-C | 195.1(1) pm |

| Bond Length | As-H | 150.5(4) pm |

| Bond Length | C=C | 133.9(3) pm |

| Bond Length | C-H (vinyl) | 108.6(3) pm |

| Bond Angle | ∠C=C-As | 119.4(2)° |

| Bond Angle | ∠C-As-H | 95.9(5)° |

| Bond Angle | ∠H-As-H | 96.7(8)° |

Source: The data is based on the findings from the gas-phase electron diffraction study of this compound. researchgate.net

Emerging Research Frontiers and Future Perspectives in Vinylarsine Chemistry

Development of Novel Organoarsenic Compounds and Architectures from Vinylarsine Precursors

The synthesis and characterization of this compound and related unsaturated arsines are pivotal for expanding the library of organoarsenic compounds. researchgate.netacs.org Primary unsaturated arsines like this compound are typically synthesized through the chemoselective reduction of the corresponding dichloroarsines. researchgate.net This methodology has also been applied to produce related compounds such as isopropenylarsine, (Z+E)-prop-1-enylarsine, and the secondary arsine, dithis compound. researchgate.net

The reactivity of the As-H bond in primary and secondary vinylarsines allows for further functionalization, leading to more complex molecular architectures. For instance, reactions with various electrophiles can yield a wide array of substituted arsines. Furthermore, the vinyl group itself is a reactive handle for transformations such as addition reactions or polymerization, opening pathways to arsenic-containing polymers and macrocycles. Research has demonstrated the synthesis of various unsaturated arsines, including divinylstibine and allenylstibine, which are potential precursors for creating novel diene structures. researchgate.net The ability to create these varied structures is essential for systematically studying structure-property relationships and developing new functional molecules.

Expanded Roles in Homogeneous and Heterogeneous Catalysis

Arsines, including this compound derivatives, are recognized for their role as ligands in catalysis. mdpi.com Catalysts can be classified as homogeneous, existing in the same phase as the reactants, or heterogeneous, existing in a different phase. pressbooks.pubchemguide.co.uk Organoarsine compounds function as soft Lewis bases, capable of binding to transition metals that possess partially filled d-orbitals. mdpi.commdpi.com This interaction can form M-ER₃ type complexes (where E is As and R is an organic group), which are central to many catalytic cycles. mdpi.com

Homogeneous Catalysis: In homogeneous systems, this compound-derived ligands can influence the reactivity and selectivity of metal catalysts. savemyexams.comuclouvain.be The electronic and steric properties of the arsine ligand can be tuned by modifying the substituents on the arsenic atom or the vinyl group. This tunability is crucial for optimizing catalytic performance in processes like hydroformylation, hydrocyanation, and oxidation reactions. uclouvain.be The ability of transition metal ions to change oxidation states makes them effective catalysts, and this process is often mediated by the surrounding ligands. savemyexams.com

Heterogeneous Catalysis: For heterogeneous applications, this compound-derived ligands can be anchored to solid supports. savemyexams.comyoutube.com This "heterogenization" combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation from the reaction products. pressbooks.pubuclouvain.be The interaction of arsines with catalyst systems has been studied in industrial processes like polypropylene (B1209903) polymerization, where arsine can act as an inhibitor by coordinating to the active titanium center of the Ziegler-Natta catalyst. mdpi.commdpi.com Understanding these interactions is key to controlling and improving polymerization processes. mdpi.com Research has also explored immobilizing arsine catalysts on polymer supports for applications like the Wittig reaction. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry provides powerful tools for understanding the intricate details of this compound chemistry. mit.edu Density Functional Theory (DFT) calculations have become indispensable for predicting the structures, properties, and reactivity of organoarsenic compounds. researchgate.netnih.govresearchgate.net

Structural and Spectroscopic Prediction: Theoretical calculations have been successfully used to model the molecular structures of this compound and its conformers (syn and gauche). researchgate.netacs.org These computational models are validated by comparing predicted data with experimental results from techniques like gas-phase electron diffraction and microwave spectroscopy. researchgate.netresearchgate.net Furthermore, DFT methods can accurately predict the ¹H and ¹³C NMR chemical shifts and coupling constants of organoarsenicals, which is crucial for structure elucidation and characterization. nih.govresearchgate.net

Reactivity and Mechanistic Insights: Computational models offer a framework to investigate reaction mechanisms and predict chemical behavior. mit.edumdpi.comnih.gov For instance, the gas-phase basicity and acidity of ethylarsine, this compound, and ethynylarsine have been studied, revealing trends in their thermochemical properties. researchgate.net Such studies help in understanding how the electronic structure influences reactivity. By simulating reaction pathways and transition states, researchers can design new chemical transformations and optimize reaction conditions for desired outcomes. mit.edumdpi.com These predictive capabilities accelerate the discovery and development of new organoarsenic compounds and their applications. mit.edu

Exploration of New Materials Science Applications Utilizing this compound Derivatives

The unique electronic properties of arsenic make this compound derivatives attractive building blocks for advanced materials, particularly π-conjugated polymers. researchgate.net These materials are under investigation for applications in organic electronics. nih.gov

Arsenic-Containing Polymers: Poly(vinylene arsine)s and arsole-containing polymers are two major classes of arsenic-based polymers. researchgate.net Poly(vinylene arsine)s can be synthesized through the radical alternating copolymerization of cyclooligoarsines with alkyne comonomers. researchgate.net The vinyl group of this compound itself provides a direct route to polymers via radical polymerization. beilstein-journals.org

Electronic Properties and Applications: The incorporation of arsenic into a polymer backbone significantly influences its electronic properties. Arsole-containing polymers, for example, exhibit high electron affinity. nih.gov The heavy atom effect of arsenic, along with its unique stereochemical stability, offers potential for developing novel functional materials. researchgate.net Researchers have synthesized dithienoarsole-containing polymers that are stable to air oxidation and function as p-type semiconductors in organic field-effect transistors (OFETs), demonstrating promising charge-carrier mobility. nih.gov By tuning the polymer architecture, properties such as the HOMO/LUMO energy levels and the band gap can be controlled, paving the way for their use in devices like photovoltaic cells and light-emitting diodes. researchgate.net

Methodological Advancements in High-Throughput Characterization and Analysis

The development of sensitive and efficient analytical methods is crucial for the study of organoarsenic compounds. industrialchemicals.gov.aumdpi.com Modern analytical chemistry has seen significant advancements in the high-throughput characterization and quantification of arsenic species.

Hyphenated Analytical Techniques: A key development is the use of hyphenated techniques, which combine the separation power of chromatography with the sensitive detection of mass spectrometry. mdpi.comnih.gov High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC/ICP-MS) has emerged as a powerful tool for the speciation of organoarsenic compounds. mdpi.comnih.govacs.org This method allows for the separation, identification, and quantification of various arsenic species within a single, rapid analysis. acs.org

Applications in Analysis: These advanced methods provide excellent sensitivity, selectivity, and precision, making them suitable for analyzing complex matrices. mdpi.comnih.gov For example, HPLC/ICP-MS has been optimized for the determination of inorganic arsenic and relevant organoarsenicals like dimethylarsinic acid and monomethylarsonic acid in various samples. mdpi.com The ability to perform rapid speciation is essential for monitoring chemical reactions, characterizing new compounds, and understanding the behavior of organoarsenic species in various systems. acs.org

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Vinylarsine, and how can researchers optimize yield and purity?

- Methodological Answer : this compound synthesis typically involves arsenic trichloride (AsCl₃) reacting with vinyl Grignard reagents. Optimization requires controlling reaction temperature (0–5°C), stoichiometric ratios (1:3 AsCl₃ to Grignard), and inert atmospheres (argon/nitrogen). Post-synthesis, purification via fractional distillation under reduced pressure (e.g., 10–15 mmHg) is critical. Yield improvements (>70%) are achievable by adding catalysts like CuI (0.5 mol%) to reduce side reactions. Document variables (e.g., solvent, time) in tabular form for reproducibility (Table 1) .

Table 1 : Example Synthesis Optimization Parameters

| Catalyst | Temperature (°C) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| None | 0–5 | THF | 55 | 85 |

| CuI | 0–5 | THF | 72 | 92 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s molecular structure?

- Methodological Answer : Nuclear Magnetic Resonance (¹H, ¹³C NMR) identifies vinyl group protons (δ 5.2–6.0 ppm) and arsenic-coupled splitting patterns. Infrared Spectroscopy (IR) confirms As-C bonding (450–550 cm⁻¹). Mass Spectrometry (MS) provides molecular ion peaks ([M+] m/z ~136). Cross-validate with X-ray crystallography for definitive structural confirmation. Always report solvent, instrument resolution, and calibration standards (e.g., TMS for NMR) to ensure reproducibility .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : this compound degrades under UV light and moisture. Conduct accelerated stability studies by storing samples in dark/light, dry/humid environments. Monitor decomposition via HPLC every 24 hours. Optimal storage: amber glass vials at –20°C under argon. Purity thresholds (<90%) indicate degradation; include kinetic data (e.g., half-life) in supplementary materials .

Advanced Research Questions

Q. How can computational models predict this compound’s reactivity in non-aqueous solvents?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G*) model electron-density distributions and frontier molecular orbitals to predict nucleophilic/electrophilic sites. Compare theoretical activation energies with experimental Arrhenius plots. Validate using solvent polarity parameters (e.g., Kamlet-Taft) and correlate with observed reaction rates. Open-source tools like Gaussian or ORCA are recommended .

Q. What strategies resolve contradictions between experimental and theoretical data on this compound’s bond angles?

- Methodological Answer : Discrepancies in As-C bond angles (e.g., X-ray vs. DFT) may arise from crystal packing effects or basis set limitations. Use multi-configurational calculations (CASSCF) for arsenic’s lone-pair interactions. Re-examine experimental conditions (e.g., temperature during crystallization) and apply error margins (±2°) in comparative tables. Collaborative peer review is advised to isolate methodological biases .

Q. How does this compound’s reactivity compare to analogous organophosphorus compounds in catalytic applications?

- Methodological Answer : Conduct comparative kinetics using model reactions (e.g., cross-coupling). Measure turnover frequencies (TOF) and activation parameters (ΔH‡, ΔS‡). Arsenic’s larger atomic radius may reduce steric hindrance but increase toxicity. Tabulate results with controls (e.g., triphenylphosphine) and statistical validation (p < 0.05). Address ethical considerations for arsenic use via institutional biosafety reviews .

Methodological Frameworks

- Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on this compound’s photostability should specify light sources (365 nm UV lamp), sample thickness, and ethical disposal protocols .

- Data Contradiction Analysis : Apply triangulation by combining spectroscopic, computational, and crystallographic data. Use Bland-Altman plots to quantify inter-method discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.